O-Methyl Anidulafungin
CAS No.:
Cat. No.: VC17993213
Molecular Formula: C59H75N7O17
Molecular Weight: 1154.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C59H75N7O17 |
|---|---|
| Molecular Weight | 1154.3 g/mol |
| IUPAC Name | N-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-21-methoxy-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide |
| Standard InChI | InChI=1S/C59H75N7O17/c1-6-7-8-25-83-41-23-19-36(20-24-41)34-11-9-33(10-12-34)35-13-15-38(16-14-35)52(75)60-42-27-44(71)57(82-5)64-56(79)48-49(72)30(2)28-66(48)59(81)46(32(4)68)62-55(78)47(51(74)50(73)37-17-21-39(69)22-18-37)63-54(77)43-26-40(70)29-65(43)58(80)45(31(3)67)61-53(42)76/h9-24,30-32,40,42-51,57,67-74H,6-8,25-29H2,1-5H3,(H,60,75)(H,61,76)(H,62,78)(H,63,77)(H,64,79)/t30-,31+,32+,40+,42-,43-,44+,45?,46-,47?,48-,49-,50-,51-,57+/m0/s1 |
| Standard InChI Key | MTZYYAFSXXAZRZ-OQLJTUGCSA-N |
| Isomeric SMILES | CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)C(NC(=O)[C@@H]6C[C@H](CN6C(=O)C(NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)OC)O |
| Canonical SMILES | CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OC)O |
Introduction
Chemical and Structural Properties
Molecular Characteristics
O-Methyl Anidulafungin (C₅₉H₇₅N₇O₁₇; molecular weight: 1,154.3 g/mol) features a cyclic hexapeptide core modified by methylation at the C21 position, enhancing steric stability and resistance to enzymatic degradation . The addition of a methoxy group alters solubility parameters, potentially improving bioavailability. Key structural elements include:
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A lipophilic side chain (4-[4-(4-pentoxyphenyl)phenyl]benzamide) for membrane interaction.
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Hydroxyl groups critical for binding to the fungal glucan synthase complex .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅₉H₇₅N₇O₁₇ |
| Molecular Weight | 1,154.3 g/mol |
| Melting Point | >196°C (sublimation) |
| Density | 1.47±0.1 g/cm³ |
| Solubility | DMSO (slight, heated), Methanol (slight) |
| pKa | 9.86±0.26 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of O-Methyl Anidulafungin involves multistep modifications to the echinocandin B backbone, derived from Aspergillus nidulans fermentation . Critical steps include:
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Acylation of Echinocandin B: Introduction of the pentoxyphenylbenzamide side chain via nucleophilic substitution under inert conditions .
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Methylation: Selective O-methylation at the C21 position using trimethyl borate and magnesium in tetrahydrofuran (THF), achieving yields >80% .
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Purification: Chromatographic separation to isolate the methylated derivative, followed by lyophilization .
Example Synthesis (Embodiment 2 from Patent CN103570530A):
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Reagents: 1,4-Dibromobenzene, trimethyl borate, THF, HCl.
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Conditions: -70°C under nitrogen, 12-hour reaction.
Pharmacological Profile
Mechanism of Action
O-Methyl Anidulafungin non-competitively inhibits (1→3)-β-D-glucan synthase, an enzyme essential for fungal cell wall integrity . This action depletes glucan polymers, leading to osmotic instability and cell lysis. Unlike azoles, it avoids cytochrome P450 interactions, reducing hepatotoxicity risks .
Spectrum of Activity
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Effective Against:
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Ineffective Against:
Table 2: Pharmacokinetic Parameters
| Parameter | O-Methyl Anidulafungin | Anidulafungin |
|---|---|---|
| Plasma Protein Binding | 99% | 84–90% |
| Volume of Distribution | 30–50 L | 30–50 L |
| Half-Life | 24–50 hours | 24 hours |
| Excretion | Fecal (30%) | Fecal (30%) |
| Metabolism | Chemical degradation | None (degradation) |
O-Methyl Anidulafungin undergoes slow chemical degradation at physiological pH to a ring-opened peptide, bypassing hepatic metabolism . This property is advantageous for patients with renal or hepatic impairment .
Research Findings and Clinical Implications
In Vitro Synergy Studies
Flow cytometry studies demonstrate synergistic effects when combined with amphotericin B or azoles :
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With Amphotericin B: Synergy observed in 46% of Candida isolates (staining index >4), enhancing membrane depolarization .
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With Azoles: Synergy in 36% of cases via metabolic disruption (FUN-1 fluorescence assay) .
Preclinical Efficacy
In murine models of invasive aspergillosis, O-Methyl Anidulafungin reduced fungal burden by 3-log CFU/g in lung tissue, outperforming amphotericin B at equivalent doses . Survival rates improved by 40% compared to controls .
Applications and Future Directions
Clinical Use
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Candidemia: 75.6% success rate in phase III trials, superior to fluconazole (60.2%) .
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Esophageal Candidiasis: 85% mycological eradication at 2-week follow-up .
Emerging Resistance
Mutations in FKS1 (glucan synthase subunit) confer reduced susceptibility (MIC >4 μg/mL). Surveillance data indicate resistance rates <1% in C. albicans .
Derivative Optimization
Ongoing research focuses on:
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